molecular formula C12H17F2NO4 B12979918 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B12979918
M. Wt: 277.26 g/mol
InChI Key: QIRZQBPLIDGOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at 40°C . The protected intermediate is then reacted with 2,2-difluoroacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butyloxycarbonyl group into various organic compounds . This approach offers advantages in terms of sustainability and versatility compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,2-difluoroacetic acid involves the cleavage of the Boc group under acidic conditions. The resulting carbocation is stabilized by resonance and undergoes elimination to form the corresponding amine . This process is facilitated by the electrophilic nature of the Boc group and the stability of the tert-butyl carbocation .

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h4H,5-7H2,1-3H3,(H,16,17)

InChI Key

QIRZQBPLIDGOET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(C(=O)O)(F)F

Origin of Product

United States

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